(3R,4R)-3,4-DIHYDROXY-L-PROLINE
CAS No.: 103366-25-2
VCID: VC20743926
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.

Description |
(3R,4R)-3,4-Dihydroxy-L-proline is a stereoisomer of the amino acid proline, characterized by the presence of hydroxyl groups at the 3rd and 4th carbon positions. This compound is noted for its potential pharmacological applications and its role as a chiral catalyst in organic synthesis. Its molecular formula is Biological Significance(3R,4R)-3,4-Dihydroxy-L-proline has garnered attention due to its biological activities:
SynthesisThe synthesis of (3R,4R)-3,4-Dihydroxy-L-proline can be achieved through various methods, including enzymatic hydroxylation of proline derivatives or chemical synthesis involving selective hydroxylation reactions . Analytical TechniquesCharacterization of (3R,4R)-3,4-Dihydroxy-L-proline typically employs techniques such as:
Recent StudiesRecent studies have highlighted the selectivity of proline hydroxylases in producing (3R,4R)-3,4-Dihydroxy-L-proline from various substrates . The compound's ability to inhibit phosphatase activity suggests potential therapeutic applications in conditions where modulation of phosphotyrosine signaling is beneficial. Potential Applications
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CAS No. | 103366-25-2 |
Product Name | (3R,4R)-3,4-DIHYDROXY-L-PROLINE |
Molecular Formula | C5H9NO4 |
Molecular Weight | 147.13 g/mol |
IUPAC Name | (2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m1/s1 |
Standard InChIKey | HWNGLKPRXKKTPK-UZBSEBFBSA-N |
Isomeric SMILES | C1[C@H]([C@@H]([C@H](N1)C(=O)O)O)O |
SMILES | C1C(C(C(N1)C(=O)O)O)O |
Canonical SMILES | C1C(C(C(N1)C(=O)O)O)O |
Synonyms | D-Proline, 3,4-dihydroxy-, (3S,4S)-rel- (9CI) |
PubChem Compound | 452017 |
Last Modified | Jul 17 2023 |
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